DL-PROLINE (1-13C)
Description
Significance of Stable Isotope Tracers in Elucidating Biological Pathways
Stable isotope tracers have become indispensable tools in metabolic research, enabling the quantification of metabolic reactions in living organisms. ckisotopes.com Unlike their radioactive counterparts, stable isotopes are non-radioactive and naturally occurring, making them safer and easier to handle. ckisotopes.com Their use has been instrumental in understanding the intricate network of biochemical reactions that constitute cellular metabolism. nih.govscbt.com
By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, scientists can follow the labeled atoms as they are incorporated into downstream metabolites. mdpi.comnih.gov This allows for the mapping of metabolic pathways and the identification of active or inactive routes under different physiological or pathological conditions. nih.gov This approach has been crucial in advancing our knowledge of the metabolism of amino acids, lipids, and carbohydrates. physoc.org
Rationale for Carbon-13 Position-Specific Labeling in Metabolomics and Proteomics
The use of carbon-13 (¹³C) as a tracer is particularly widespread in metabolomics and proteomics. mdpi.comscispace.com ¹³C-labeled compounds, such as amino acids and glucose, are used to trace the flow of carbon atoms through central metabolic pathways. frontiersin.orgcreative-proteomics.com
Position-specific labeling, where a ¹³C atom is placed at a specific position within a molecule, offers a higher level of detail compared to uniform labeling (where all carbons are labeled). nih.govnih.gov This specificity allows researchers to probe particular enzymatic reactions and distinguish between alternative metabolic routes. nih.gov For instance, the fate of a carboxyl carbon (the first carbon, or C1) can reveal information about decarboxylation reactions, a common step in many metabolic pathways. nih.gov
In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used quantitative method. thermofisher.com By growing cells in media containing "heavy" amino acids labeled with ¹³C or other stable isotopes, researchers can differentiate between proteins from different cell populations and quantify changes in protein abundance. scispace.com
Overview of DL-PROLINE (1-13C) as a Research Probe in Mechanistic and Flux Studies
DL-PROLINE (1-¹³C) is a specific isotopically labeled form of the amino acid proline, where the carbon atom of the carboxyl group is replaced with a ¹³C isotope. otsuka.co.jpshoko-sc.co.jpcreative-peptides.com This position-specific labeling makes it a valuable tool for investigating the metabolic fate of the proline backbone, particularly in reactions involving the carboxyl group.
In mechanistic studies, tracing the ¹³C label from DL-PROLINE (1-¹³C) can help elucidate the specific steps of enzymatic reactions. researchgate.net For example, if the ¹³C is lost as carbon dioxide, it indicates a decarboxylation event. nih.gov
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions. By providing DL-PROLINE (1-¹³C) as a substrate and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can calculate the flux through various pathways involving proline. This provides a dynamic view of cellular metabolism and how it responds to different stimuli or genetic modifications. tum.de The use of such specifically labeled probes is crucial for building accurate models of metabolic networks. tum.de
One area of interest is the metabolic conversion of other amino acids, like arginine, to proline, a phenomenon that can be tracked and quantified using isotopic labeling techniques. nih.gov The unique structural properties of proline, including its role in protein conformation, make the study of its metabolism and incorporation into proteins particularly important. nih.govresearchgate.net
Research Applications of DL-PROLINE (1-13C)
The application of DL-PROLINE (1-¹³C) and other isotopically labeled prolines extends to various research areas, providing detailed insights into cellular processes.
| Research Area | Application of Labeled Proline | Key Findings |
| Metabolic Pathway Analysis | Tracing the conversion of arginine to proline in cell culture. nih.gov | Undesired metabolic conversion can affect the accuracy of quantitative proteomics experiments. nih.gov |
| Protein Structure and Dynamics | Incorporation into proteins for NMR spectroscopy studies. nih.gov | The cis/trans isomerization of the peptide bond involving proline influences protein conformation and function. nih.gov |
| Toxicity Studies | Investigating the metabolism of toxic proline analogues like 3,4-dehydro-dl-proline. oup.com | Helps in understanding the mechanisms of toxicity and the enzymes involved in the metabolism of these analogues. oup.com |
| Cancer Metabolism | Used in conjunction with hyperpolarized MRI to visualize metabolic processes in tumors. nih.gov | Can help differentiate between different tumor types and assess treatment response by monitoring metabolic changes. nih.gov |
| Maillard Reaction Studies | Investigating the formation of various compounds in the Maillard reaction using [1-¹³C]-D-glucose and proline. researchgate.net | Provides mechanistic insights into the chemical reactions that occur during food processing and cooking. researchgate.net |
Properties
Molecular Weight |
116.13 |
|---|---|
Purity |
MANUFACTUR |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for Dl Proline 1 13c
Synthetic Routes for Position-Specific 13C-Labeled Proline Analogues
The creation of proline with a carbon-13 (¹³C) isotope at a specific location is essential for its use in metabolic and structural studies. Synthesizing DL-Proline (1-¹³C), where the label is at the carboxyl carbon (C1), can be achieved through several established chemical pathways.
One prominent method is the Strecker synthesis . masterorganicchemistry.comwikipedia.org This reaction builds the amino acid from simpler precursors. For 1-¹³C labeling, the synthesis starts with an appropriate aldehyde, ammonia, and a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN). masterorganicchemistry.comwikipedia.org The process generally involves:
Formation of an α-aminonitrile from an aldehyde, ammonia, and the labeled cyanide. masterorganicchemistry.com
Hydrolysis of the resulting α-aminonitrile to produce the final α-amino acid. masterorganicchemistry.com
While the Strecker synthesis naturally produces a racemic mixture of D and L enantiomers, which is the desired outcome for DL-Proline, it does not inherently lead to ¹³C enrichment unless a labeled reactant is used. masterorganicchemistry.comnih.gov
Another effective strategy involves the chemical conversion of a readily available, isotopically labeled starting material. For instance, L-glutamic acid, which can be synthesized with specific isotope labels, serves as a versatile precursor for creating labeled L-proline. researchgate.netnih.gov This multi-step process allows for the production of L-proline labeled at various positions. researchgate.net To obtain DL-Proline, a subsequent racemization step would be necessary.
A third approach, Oppolzer's method, utilizes a chiral auxiliary (a sultam) for the stereoselective synthesis of L-proline, which has been successfully used to prepare ¹³C and ¹⁵N backbone-labeled proline. researchgate.netnih.gov This method provides high enantiomeric purity, which would then require a racemization process to yield the DL form.
| Synthesis Approach | Key Features | Starting Materials (Example for 1-¹³C) | Product Form |
| Strecker Synthesis | Builds amino acid from precursors; naturally yields a racemic mixture. masterorganicchemistry.comwikipedia.org | Aldehyde, Ammonia, Potassium Cyanide (K¹³CN) masterorganicchemistry.com | DL-Amino Acid |
| From Labeled Precursor | Converts an existing labeled amino acid into proline. researchgate.net | 1-¹³C-L-Glutamic Acid | L-Proline (requires racemization for DL form) |
| Oppolzer's Method | Employs a chiral auxiliary for high stereoselectivity. researchgate.netnih.gov | Glycine template, ¹³C-labeled reagents | L-Proline (requires racemization for DL form) |
Isotopic Purity and Enrichment Assessment Techniques
After synthesis, verifying the isotopic purity and the degree of ¹³C enrichment is critical. This ensures that the label is correctly incorporated and present at the desired concentration. The primary analytical techniques for this assessment are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS): MS is a fundamental tool for determining isotopic enrichment by measuring the mass-to-charge ratio of the synthesized compound. springernature.comnih.gov The incorporation of a ¹³C atom increases the molecular weight by one unit. The relative abundance of the ion peak for the labeled molecule (M+1) compared to the unlabeled molecule (M) directly indicates the level of isotopic enrichment. nih.govresearchgate.net For more complex analyses, such as in metabolic studies, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, sometimes in combination with Isotope-Ratio Mass Spectrometry (IRMS) for high precision. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, is a powerful, non-destructive technique for confirming the position of the isotopic label and quantifying enrichment. libretexts.orgacs.org The natural abundance of ¹³C is only about 1.1%, so in a ¹³C-enriched sample, the signal for the labeled carbon atom is significantly enhanced. libretexts.orgyoutube.com The specific chemical shift of the C1 carboxyl carbon in proline (around 170-180 ppm) allows for unambiguous identification. pnas.org Quantitative NMR methods can determine the precise level of enrichment by comparing the integral of the enhanced signal to an internal standard or to the signals of natural abundance carbons within the molecule. researchgate.netacs.org
| Technique | Principle | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. nih.gov | Isotopic enrichment (ratio of labeled to unlabeled molecules). researchgate.net | High sensitivity; can be coupled with chromatography (GC-MS). researchgate.netresearchgate.net |
| ¹³C NMR Spectroscopy | Detects the ¹³C nucleus, which is NMR-active. libretexts.org | Position of the label, isotopic enrichment, molecular structure. acs.orgpnas.org | Non-destructive; provides detailed structural information. acs.org |
Stereochemical Purity and Racemization Considerations for DL-Proline
DL-Proline is a racemate, a mixture containing equal (1:1) amounts of the D- and L-enantiomers. Verifying this ratio is essential for applications where the stereochemistry is important.
Stereochemical Purity Analysis: The primary method for separating and quantifying enantiomers is chiral chromatography . rsc.org High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can effectively resolve the D- and L-enantiomers of proline, allowing for precise determination of their ratio from the areas of their respective peaks. researchgate.netnih.govscielo.br Chiral Gas Chromatography (GC) can also be used, often requiring derivatization of the amino acid to increase its volatility. sigmaaldrich.com This derivatization must be carefully controlled to prevent racemization. sigmaaldrich.com
Racemization Considerations: Racemization is the process of converting an enantiomerically pure substance into a mixture of both enantiomers. nih.gov This can occur under various conditions, such as during chemical synthesis involving strong acids or bases. creation.comhighfine.com For the synthesis of DL-Proline from an enantiomerically pure starting material like L-Proline, racemization is a required step. One documented method involves heating L-Proline in glacial acetic acid. The acid protonates the secondary amine, leading to a planar intermediate that loses its original stereochemistry, resulting in the desired racemic mixture.
Factors that can influence racemization during peptide synthesis include the choice of base, condensing agents, and additives. highfine.compeptide.com For instance, certain organic bases and the addition of reagents like HOBt can either promote or suppress racemization depending on the reaction context. highfine.compeptide.com
| Analysis/Process | Description | Common Techniques |
| Stereochemical Purity | Separation and quantification of D- and L-enantiomers. | Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC). researchgate.netsigmaaldrich.com |
| Racemization | Conversion of a single enantiomer into a racemic mixture. nih.gov | Heating with acid (e.g., glacial acetic acid). creation.com |
Advanced Analytical Techniques for Dl Proline 1 13c Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the context of isotopic tracing, ¹³C-NMR is particularly valuable for determining the position of ¹³C labels within a molecule. nih.govasm.org
The analysis of DL-PROLINE (1-¹³C) by ¹³C-NMR spectroscopy allows for the direct observation of the labeled carbon atom. bhu.ac.in The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, enabling the assignment of specific signals to each carbon atom in the proline ring and its carboxyl group. bhu.ac.in In DL-PROLINE (1-¹³C), the signal corresponding to the C1 carboxyl carbon will be significantly enhanced due to the isotopic enrichment.
The assignment of ¹³C-NMR signals is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov For proline-containing peptides, techniques like HN(C')N, HNN, H(N)CO, HA(CA)CO, and HACA(N) are used for backbone assignments. nih.gov Side-chain assignments, including those for the proline ring, can be accomplished using experiments such as (H)C(CO)NH-TOCSY and H(CCO)NH-TOCSY. nih.gov The presence of the ¹³C label at a specific position can simplify spectral analysis by selectively enhancing the signal of the labeled carbon and its coupled neighbors.
Table 1: Representative ¹³C-NMR Chemical Shifts for Proline Carbons
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| Cα | 60-63 |
| Cβ | 29-32 |
| Cγ | 24-27 |
| Cδ | 47-49 |
| C' (carboxyl) | 172-177 |
Note: Chemical shifts can vary depending on the solvent, pH, and whether the proline is free or part of a peptide.
The introduction of a ¹³C label can also lead to observable one-bond and multi-bond ¹³C-¹³C coupling constants, which are typically not detectable in unenriched samples. pnas.org These coupling constants provide valuable structural information.
The measurement of vicinal (three-bond) ¹³C-¹³C coupling constants (³J(¹³C,¹³C)) in ¹³C-labeled proline residues is a powerful tool for conformational analysis. nih.govnih.gov These coupling constants exhibit a strong dependence on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring these couplings, it is possible to determine the puckering of the five-membered pyrrolidine (B122466) ring of proline. nih.govnih.gov
For instance, in a study of [85% ¹³C-enriched proline]thyrotropin-releasing factor, the observed ³J(¹³C,¹³C) values, ranging from 0 to 5 Hz, indicated that the pyrrolidine ring is not flexible but is fixed in a Cγ-endo puckered conformation. nih.govpnas.orgnih.gov This puckering describes a conformation where the Cγ atom is displaced from the plane of the ring on the same side as the carboxyl group. The theoretical variation of the chemical shift difference between the α and γ or β and γ carbons has also been shown to be sensitive to the puckering of the proline ring. researchgate.net
The analysis of ¹³C multiplet relaxation can also provide insights into the dynamics of proline ring puckering. core.ac.uk These studies can help to distinguish between different models of ring interconversion, such as the Cγ-endo-exo or Cβ-endo-exo mechanisms. core.ac.uk
13C-NMR Signal Assignment and Spectral Analysis of DL-PROLINE (1-13C)
Mass Spectrometry (MS) Based Approaches for Isotopic Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for isotopic analysis, capable of distinguishing between molecules that differ in their isotopic composition. asm.orgresearchgate.net
Quantitative Mass Isotopomer Distribution (MID) analysis is a key application of MS in metabolic studies. researchgate.net It involves quantifying the relative abundance of all isotopologues of a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For DL-PROLINE (1-¹³C), the most abundant isotopologue will be the one with a single ¹³C atom at the C1 position.
The MID is determined by measuring the intensity of the signals corresponding to the different mass isotopologues in the mass spectrum. oup.comoup.com This information can then be used to calculate the fractional enrichment of the ¹³C label in the metabolite pool. Software tools are available to automate the extraction of isotopic information from MS datasets and correct for natural isotope abundances. oup.comoup.comd-nb.info
The combination of chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful approach for the comprehensive analysis of metabolites in complex biological samples. nih.govnih.gov These techniques separate the complex mixture of metabolites before they are introduced into the mass spectrometer for detection and quantification. researchgate.net
LC-MS: This technique is well-suited for the analysis of a wide range of metabolites, including non-volatile and thermally labile compounds like amino acids. nih.govacs.org In the context of DL-PROLINE (1-¹³C), LC-MS can be used to separate proline from other amino acids and metabolites in a biological extract. The subsequent MS analysis then provides the MID for proline, revealing the extent of ¹³C incorporation. asm.org Different LC methods, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are often employed for the separation of polar metabolites like proline. mdpi.com
GC-MS: For GC-MS analysis, volatile derivatives of the amino acids are typically prepared. asm.orgacs.org While this adds a sample preparation step, GC-MS can offer excellent chromatographic resolution and sensitivity. mdpi.com GC-MS has been used to analyze the isotopologue distributions of amino acids, including proline, in various metabolic studies. asm.orgacs.org Recent studies have also explored the use of GC-MS to determine the positional ¹³C enrichment within the proline molecule by analyzing different mass fragments. mdpi.com
Both LC-MS and GC-MS platforms can be used for targeted analysis, focusing specifically on proline and its isotopologues, or for non-targeted metabolic profiling, which aims to measure a broad range of metabolites simultaneously. nih.gov
Table 2: Comparison of LC-MS and GC-MS for DL-PROLINE (1-¹³C) Analysis
| Feature | LC-MS | GC-MS |
|---|---|---|
| Sample Derivatization | Often not required | Required for proline |
| Volatility Requirement | Suitable for non-volatile compounds | Requires volatile derivatives |
| Thermal Stability | Suitable for thermally labile compounds | Can cause degradation of some compounds |
| Chromatographic Separation | Excellent for a wide range of polarities | High resolution for volatile compounds |
| Sensitivity | High | High |
| Application | Broad metabolite profiling, targeted analysis | Targeted analysis, positional isotope analysis |
Dl Proline 1 13c in Metabolic Pathway Elucidation and Flux Analysis
Principles and Methodologies of 13C Metabolic Flux Analysis (13C-MFA)
13C-MFA is a cornerstone technique for quantifying in vivo metabolic reaction rates, or fluxes. nih.govfrontiersin.org The fundamental principle involves introducing a substrate labeled with the stable isotope 13C, such as DL-PROLINE (1-13C), into a biological system. As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through different metabolic pathways. researchgate.netbenthamdirect.com This process requires a combination of experimental data and computational modeling to infer the flux distribution that best explains the observed labeling patterns. frontiersin.org
Experimental Design : This involves selecting the appropriate 13C-labeled tracer and designing the labeling experiment. researchgate.netsci-hub.se
Tracer Experiment : The biological system is cultured with the 13C-labeled substrate until an isotopic steady state is reached. researchgate.net
Isotopic Labeling Measurement : The labeling patterns of key metabolites, often proteinogenic amino acids, are measured. researchgate.net
Flux Estimation : Computational algorithms are used to estimate the intracellular fluxes by fitting a metabolic model to the experimental data. frontiersin.orgsci-hub.se
Statistical Analysis : The goodness-of-fit is evaluated, and confidence intervals for the estimated fluxes are determined. frontiersin.org
Experimental Design for 13C-Labeling Experiments
The design of a 13C-labeling experiment is critical for the success of a 13C-MFA study. researchgate.net A key aspect is the selection of an optimal 13C tracer, which significantly impacts the precision of the estimated fluxes. researchgate.net While traditionally, mixtures of universally labeled ([U-13C]) and specifically labeled glucose have been common, the use of labeled amino acids like DL-PROLINE (1-13C) allows for a more targeted investigation of specific pathways. researchgate.netcreative-proteomics.com
Recent advancements have focused on developing systematic approaches for the optimal design of labeling experiments, including the use of parallel labeling experiments where different tracers are used in separate cultures under identical conditions. researchgate.net This strategy can enhance the accuracy and precision of flux estimations. researchgate.net Furthermore, computational methods have been developed to guide the selection of tracers, especially in cases where prior knowledge of the flux distribution is limited. nih.gov For instance, the robustified experimental design (R-ED) workflow uses a sampling-based approach to identify informative tracer mixtures across a range of possible flux scenarios. nih.gov
The duration of the labeling experiment is another important consideration. While traditional 13C-MFA requires reaching an isotopic steady state, which can take a significant amount of time, newer methods involving isotopically non-stationary 13C labeling experiments allow for repeated sampling during the transient phase. nih.gov This approach can shorten the experimental duration but requires more complex computational treatment. nih.gov
Computational Modeling and Algorithms for Flux Inference
Computational modeling is central to 13C-MFA, as it provides the link between the measured isotopic data and the unknown intracellular fluxes. frontiersin.org The process begins with the construction of a metabolic network model that includes the relevant biochemical reactions. sci-hub.se This model is then used to create a mathematical representation of the carbon atom transitions throughout the network. biorxiv.org
Flux inference is typically achieved by solving a non-linear optimization problem. The goal is to find the set of fluxes that minimizes the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the model. frontiersin.org This iterative fitting procedure results in a best-fit flux distribution. frontiersin.org
Various computational tools and algorithms have been developed to facilitate this process. Software packages like 13CFlux2 utilize formats such as FluxML to define the metabolic model and experimental data. biorxiv.org These tools often incorporate sophisticated algorithms to handle the complexity of the non-linear equations and to perform statistical analyses to assess the confidence of the inferred fluxes. frontiersin.org
Two main approaches exist for flux estimation: the optimization approach and the direct approach. The optimization approach, which is more common, iteratively adjusts flux values to fit the data. The direct approach, on the other hand, aims to derive linear constraints on the fluxes from the labeling data, avoiding the complexities of non-linear optimization.
Investigations into Proline Catabolic Pathways
The use of 13C-labeled proline, including DL-PROLINE (1-13C), has been instrumental in elucidating the pathways of proline catabolism. Proline can be converted to glutamate (B1630785), which can then enter the tricarboxylic acid (TCA) cycle. pnas.org Studies using 13C-labeled proline have allowed researchers to trace the fate of proline-derived carbons and quantify their contribution to central carbon metabolism.
For example, in a study investigating the metabolic response of Escherichia coli to the production of trans-4-hydroxy-L-proline, a proline degradation-deficient strain was created. nih.gov This allowed for a focused analysis of the metabolic fluxes related to proline hydroxylation. In another study on HL-60 neutrophil-like cells, [U-13C5]proline was used to demonstrate that proline is a minor carbon source that enters the central carbon metabolism, with its contribution increasing upon cell differentiation and activation. nih.gov The M+5 fraction of α-ketoglutarate derived from [U-13C5]proline increased from 0.1% in undifferentiated cells to 3.2% in LPS-activated cells, indicating an upregulation of proline catabolism. nih.gov
In the context of the parasite Trypanosoma brucei, which utilizes proline as a major carbon source in its insect vector, L-[4-13C]proline was used to trace its metabolism. researchgate.net The resulting 13C NMR spectra revealed that proline is oxidized to glutamate, succinate, and alanine. researchgate.net These findings highlight the importance of proline catabolism for the parasite's energy metabolism.
Characterization of Proline Anabolic Routes and Biosynthesis
DL-PROLINE (1-13C) and other labeled proline precursors are valuable tools for studying the anabolic pathways of proline biosynthesis. Proline can be synthesized from glutamate or ornithine. plos.org By using 13C-labeled precursors, researchers can quantify the relative contributions of these different biosynthetic routes.
A study on human melanoma cells utilized [U-13C] glutamine and [U-13C] ornithine to delineate the functional roles of different pyrroline-5-carboxylate reductase (PYCR) isozymes in proline biosynthesis. plos.org The results showed that mitochondrial PYCR1 and PYCR2 are primarily involved in the conversion of glutamate to proline, while the cytosolic PYCRL is linked to the ornithine-to-proline pathway. plos.org
In the context of cancer metabolism, it has been shown that some cancer cells rely on de novo proline synthesis. plos.org A study using [U-13C5]glutamine tracing revealed that cancer-associated fibroblasts utilize glutamine to synthesize proline, which in turn supports the production of collagen, a key component of the tumor microenvironment. mdpi.com Reducing proline synthesis in these cells was shown to decrease tumor growth and metastasis. mdpi.com
Furthermore, studies in CD8+ T cells have shown that upon activation, there is a significant increase in the de novo biosynthesis of proline from glutamine. nih.gov This highlights the importance of proline biosynthesis for the metabolic reprogramming that supports immune cell proliferation and function.
Interconnectivity of Proline Metabolism with Central Carbon Metabolic Networks
Proline metabolism is intricately connected to the central carbon metabolic network, primarily through its relationship with the TCA cycle. pnas.orgresearchgate.net As mentioned, proline can be catabolized to glutamate, which is then converted to the TCA cycle intermediate α-ketoglutarate. pnas.org Conversely, α-ketoglutarate can be used for the biosynthesis of glutamate and subsequently proline.
In human CD8+ T cells, the engagement of the proline cycle, where proline is synthesized from glutamate and then re-oxidized back to glutamate, has been linked to mitochondrial redox shuttling. frontiersin.orgnih.govbiorxiv.org This cycle is thought to play a role in maintaining NADH homeostasis, which is crucial during the high anabolic activity associated with T cell activation and differentiation. frontiersin.orgnih.govbiorxiv.org
A study on intact human liver tissue using global 13C tracing demonstrated the complexity of amino acid metabolism, including that of proline, and its integration with central metabolic pathways like gluconeogenesis. diva-portal.org
Dynamic Flux Analysis of Proline Cycling within Biological Systems
While traditional 13C-MFA often assumes a metabolic steady state, biological systems are inherently dynamic. embopress.org Dynamic flux analysis methods are being developed to capture the time-dependent changes in metabolic fluxes. embopress.org Isotopically non-stationary 13C flux analysis (INST-MFA) is one such approach that analyzes the labeling dynamics of intracellular metabolites over short time scales. pnas.org
This approach is particularly relevant for studying proline cycling, which involves the interconversion of proline and glutamate. The proline cycle has been proposed to function as a redox shuttle, transferring reducing equivalents into the mitochondria. frontiersin.orgnih.govbiorxiv.org Dynamic flux analysis using tracers like DL-PROLINE (1-13C) can provide a more detailed understanding of the rates and regulation of this cycle under different physiological conditions.
Enzymatic Mechanism Studies Utilizing Dl Proline 1 13c
Application of Kinetic Isotope Effects (KIEs) in Enzyme Mechanistic Investigations
Kinetic Isotope Effects (KIEs) are a powerful method for studying the mechanism of a chemical reaction, including those catalyzed by enzymes. epfl.ch By replacing an atom at a specific position in a substrate molecule with one of its heavier isotopes, such as replacing ¹²C with ¹³C, and measuring the resulting change in the reaction rate, valuable information about bond-breaking and bond-forming events in the rate-determining step of the reaction can be obtained. epfl.chnih.gov DL-PROLINE (1-¹³C), with its isotopic label at the carboxyl carbon, is particularly useful for studying reactions involving this functional group.
Primary and Secondary Isotope Effects on Enzyme Catalysis
Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. epfl.ch For reactions involving DL-PROLINE (1-¹³C), a primary ¹³C KIE would be expected if the decarboxylation of proline is the slowest step. The magnitude of the primary KIE provides insight into the transition state structure. epfl.ch For instance, a significant KIE suggests that the C-C bond is substantially weakened in the transition state.
Secondary kinetic isotope effects arise when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step. epfl.ch These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the labeled position during the reaction. In the context of proline-related enzymes, a secondary ¹³C KIE using DL-PROLINE (1-¹³C) could reveal changes in the conformation or electronic environment of the carboxyl group in the transition state. researchgate.net
Solvent Isotope Effects in Proline-Related Enzymatic Reactions
Solvent isotope effects (SIEs) are measured by comparing the reaction rate in H₂O to that in D₂O. These effects can reveal the involvement of proton transfers in the rate-limiting step of an enzymatic reaction. mdpi.com A normal solvent isotope effect (kH₂O/kD₂O > 1) is often indicative of a proton transfer from the solvent or an enzyme residue in the transition state. mdpi.com Conversely, an inverse SIE (kH₂O/kD₂O < 1) can suggest a pre-equilibrium protonation step or changes in the fractionation factor of exchangeable protons in the transition state. mdpi.com
In the study of L-proline dehydrogenase from Mycobacterium tuberculosis, a solvent isotope effect on V of 1.3 and on V/KPro of 2.1 was observed. nih.gov These values, in conjunction with multiple isotope effects, suggest a stepwise mechanism for the oxidation of L-proline rather than a concerted one. nih.gov The involvement of proton transfers, elucidated through SIEs, is a critical piece of the puzzle in understanding the complete catalytic cycle of proline-metabolizing enzymes.
Role of ¹³C-Proline in Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Studies
DL-PROLINE (1-¹³C) and other isotopically labeled prolines are crucial for investigating the mechanisms of key enzymes in proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate (P5C) reductase (PYCR). nih.govnih.gov These enzymes catalyze the interconversion of proline and P5C, a central hub in amino acid metabolism. mdpi.com
Pyrroline-5-carboxylate reductase catalyzes the NAD(P)H-dependent reduction of P5C to proline, the final step in proline biosynthesis. nih.govresearchgate.net Investigations using ¹³C-proline in the reverse reaction (proline oxidation) can provide insights into the binding of the substrate and the chemical steps of catalysis. researchgate.net Kinetic and structural studies of human PYCR1 have been performed to understand its role in cancer metabolism, where it is often upregulated. nih.govmdpi.com The development of inhibitors for PYCR1 is an active area of research, and understanding its mechanism through tools like ¹³C-proline is vital for this effort. nih.gov
| Enzyme | Reaction | Role of ¹³C-Proline | Key Findings |
| Proline Dehydrogenase (PRODH) | L-Proline + FAD → Δ¹-Pyrroline-5-carboxylate + FADH₂ | Used in KIE studies to probe the mechanism of proline oxidation. nih.gov | Hydride transfer is rate-limiting for the reductive half-reaction, but FAD reoxidation is the overall rate-limiting step in M. tuberculosis PRODH. nih.gov |
| Pyrroline-5-Carboxylate Reductase (PYCR) | Δ¹-Pyrroline-5-carboxylate + NAD(P)H + H⁺ → L-Proline + NAD(P)⁺ | Used to study the reverse reaction and inhibitor binding. nih.govresearchgate.net | Elucidated the structure and mechanism, aiding in the design of inhibitors for cancer therapy. nih.gov |
Elucidation of Rate-Limiting Steps and Transition States
A primary goal of enzymatic mechanistic studies is to identify the rate-limiting step(s) of the catalytic cycle and to characterize the high-energy transition state. pnas.org The use of DL-PROLINE (1-¹³C) in KIE experiments is a powerful technique to achieve this. nih.govacs.org By measuring the effect of the isotopic substitution at the carboxyl carbon on the reaction rate, researchers can determine if the chemistry involving this carbon is part of the slowest step.
The magnitude of the KIE is directly related to the changes in bonding to the isotopic atom in the transition state compared to the ground state. epfl.ch Computational modeling is often used in conjunction with experimental KIE data to generate a detailed three-dimensional structure of the transition state. pnas.org This combined approach has been successfully applied to various enzymes to understand how they achieve their remarkable catalytic power. pnas.orgrsc.org
For example, in the proline-catalyzed intramolecular aldol (B89426) reaction, ¹³C KIE studies were used to investigate the rate-limiting step. nih.gov The experimental results, when compared with computational predictions, helped to refine the understanding of the reaction mechanism, indicating that enamine formation and C-C bond formation are partially rate-limiting. nih.gov Similarly, for HIV-1 protease, which cleaves a peptide bond involving proline, KIEs were used to define the transition state structure, revealing details of proton transfer and C-N bond cleavage. pnas.org This knowledge is invaluable for the rational design of potent transition-state analog inhibitors. pnas.orgrsc.org
| Enzyme System | Method | Finding |
| Proline-catalyzed aldol reaction | ¹³C KIEs and computational modeling | Enamine and C-C bond formation are partially rate-limiting. nih.gov |
| M. tuberculosis Proline Dehydrogenase | Primary and solvent KIEs | Hydride transfer is rate-limiting for the reductive half-reaction; FAD reoxidation is the overall rate-limiting step. nih.gov |
| HIV-1 Protease (Proline-containing substrate) | KIEs and computational modeling | Elucidation of a transition state involving proton transfer and partial C-N bond cleavage. pnas.org |
Applications of Dl Proline 1 13c in Diverse Biological Research Models Non Clinical
Metabolic Tracing in Microbial Systems and Communities
Isotope tracing with compounds like DL-Proline (1-13C) is instrumental in unraveling the complexities of microbial metabolism. This approach provides insights into how microorganisms utilize nutrients, synthesize essential molecules, and adapt to their environments.
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in metabolic engineering, used to quantify the flow of carbon through cellular metabolic networks. mdpi.com By supplying engineered microorganisms with a ¹³C-labeled substrate, such as DL-Proline (1-13C), researchers can track the incorporation of the isotope into various metabolites. mdpi.com This information is then used to calculate the rates (fluxes) of individual biochemical reactions. mdpi.com Comparing the flux distributions between wild-type and engineered strains helps to identify metabolic bottlenecks and guide further genetic modifications to enhance the production of desired biochemicals. mdpi.commit.edu For instance, ¹³C-MFA can reveal how the introduction of a new metabolic pathway or the knockout of a competing one alters the central carbon metabolism. mdpi.com
A typical ¹³C-MFA experiment involves several key steps:
Cell Culturing: Microorganisms are grown in a defined medium where a specific substrate is ¹³C-labeled. mdpi.com To achieve a metabolic and isotopic steady state, continuous culture systems like chemostats are often employed. mdpi.com
Sample Analysis: Biomass is harvested, and cellular components, particularly proteinogenic amino acids, are analyzed to determine their ¹³C-labeling patterns. semanticscholar.org
Computational Modeling: The experimental data is integrated into a computational model of the organism's metabolic network to estimate intracellular fluxes. mdpi.com
Microorganisms exhibit remarkable metabolic flexibility to adapt to diverse and often harsh environments. DL-Proline (1-13C) can be used to study these adaptive responses. For example, proline is a known osmoprotectant in many bacteria, helping them survive high osmotic stress. asm.orguni-muenchen.de By tracing the metabolism of labeled proline, researchers can investigate how bacteria synthesize and accumulate this compatible solute in response to environmental cues. asm.org
In the context of biofilm formation, a key survival strategy for many pathogenic bacteria, metabolic adaptations are crucial. Studies using ¹³C-labeling have shown that the metabolism of bacteria in biofilms can be significantly different from their free-living (planktonic) counterparts. frontiersin.org For example, research on Pseudomonas aeruginosa has revealed that glucose metabolism is substantially slower in biofilm cells compared to planktonic cells. frontiersin.org Tracing the flow of ¹³C from substrates like glucose or amino acids into central metabolic pathways provides a detailed picture of these metabolic shifts. frontiersin.org
Furthermore, understanding the metabolic interactions within microbial communities is a growing area of research. Isotope tracing can help elucidate cross-feeding relationships, where one species provides essential nutrients for another. d-nb.info By labeling a substrate consumed by one organism, the transfer of labeled metabolites to other members of the community can be tracked. d-nb.info
Characterization of Carbon Flux Distribution in Engineered Microorganisms
Cellular Metabolism Studies in In Vitro Models
In vitro models, such as cultured cells and cell lines, are invaluable for dissecting cellular processes in a controlled environment. DL-Proline (1-13C) is utilized in these systems to explore various aspects of proline metabolism and its role in cellular function.
Proline metabolism is integral to cellular bioenergetics, redox balance, and the synthesis of proteins like collagen. plos.orgfrontiersin.org Labeled proline can be used to trace its conversion to glutamate (B1630785) and other downstream metabolites within the mitochondria. plos.org This is particularly relevant in cancer research, as many cancer cells exhibit altered metabolism, including an increased reliance on specific amino acids like glutamine and proline. nih.gov
For instance, studies in glioblastoma cell lines like U87 have used labeled proline to demonstrate how its degradation influences the intracellular levels of glutamate and glutamine, key neurotransmitters and metabolic intermediates. plos.org In leukemia cell lines, which may have altered proline requirements, tracing studies can help characterize enzymatic deficiencies and the preference for different cofactors in proline synthesis. nih.gov
The table below summarizes findings from a study on proline metabolism in a U87 glioblastoma cell line, showing the impact of proline oxidase (PO) overexpression on intracellular amino acid concentrations.
| Cell Type | Condition | Intracellular Proline Level Change | Intracellular Glutamate Level Change | Intracellular Glutamine Level Change |
|---|---|---|---|---|
| U87 Glioblastoma Cells | Control | Baseline | Baseline | Baseline |
| U87 Glioblastoma Cells | PO Overexpression (24h) | Decreased | Decreased | Decreased |
| U87 Glioblastoma Cells | PO Overexpression (72h) | Similar to Control | Similar to Control | Similar to Control |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that uses stable isotope-labeled amino acids to compare protein abundances between different cell populations. thermofisher.comckisotopes.comisotope.comsigmaaldrich.com While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, proline can also be employed. thermofisher.com
In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) amino acid, while the other population is grown in a medium with the "heavy" (isotope-labeled) version, such as DL-Proline (1-13C). ckisotopes.com After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. ckisotopes.com The two cell populations can then be combined, and the proteins extracted and analyzed by mass spectrometry. sigmaaldrich.com The mass difference between the light and heavy peptides allows for the relative quantification of protein levels between the two samples. sigmaaldrich.com
Proline is sometimes added to SILAC media to prevent the metabolic conversion of heavy arginine to heavy proline in certain mammalian cell lines, which could otherwise complicate the interpretation of the results. thermofisher.com The flexibility of SILAC allows for multiplexing, where different isotopes of amino acids can be used to compare multiple experimental conditions simultaneously. thermofisher.com
The table below outlines the general workflow of a SILAC experiment.
| Step | Description |
|---|---|
| 1. Cell Culture | Grow two cell populations in media containing either "light" or "heavy" (e.g., ¹³C-labeled) amino acids. |
| 2. Sample Combination | Combine equal numbers of cells from both populations. |
| 3. Protein Extraction and Digestion | Lyse the cells, extract the proteins, and digest them into smaller peptides. |
| 4. Mass Spectrometry | Analyze the peptide mixture using mass spectrometry. |
| 5. Data Analysis | Identify peptide pairs (light and heavy) and quantify the relative abundance based on their signal intensities. |
Proline Metabolism in Cultured Cells and Cell Lines (e.g., HL-60 cells)
Investigating Proline Dynamics in Non-Human Organismal Systems
Beyond microbial and cellular models, DL-Proline (1-13C) is used to investigate proline metabolism at the whole-organism level in non-human systems. This provides a more integrated view of how different tissues and organs contribute to and are affected by proline dynamics.
For example, in studies of the mouse retina, ¹³C-labeled proline has been used to trace its uptake and utilization by different cell types. uw.edu These experiments have shown that the retinal pigment epithelium (RPE) actively takes up and metabolizes proline, while the retina itself does so to a much lesser extent. uw.edu The RPE can then export proline-derived mitochondrial intermediates for use by the retina. uw.edu This highlights a metabolic communication between these two crucial components of the visual system. uw.edu
Such ex vivo and in vivo tracing studies are critical for understanding the physiological roles of proline in complex biological systems, from nutrient partitioning to stress responses. uw.edu
Isotopic Tracing in Model Organisms for Biochemical Pathway Mapping
Isotopic tracing with compounds like DL-Proline (1-¹³C) is a fundamental technique for elucidating the complex network of biochemical pathways. chromservis.eu By tracking the position of the heavy carbon atom, researchers can map the flow of metabolites and identify which pathways are active under specific conditions or in response to stimuli. This approach is not limited to microorganisms and is widely applied in mammalian cell cultures and animal models to gain insights into metabolic regulation and disease mechanisms. chromservis.euotsuka.co.jp
In the context of disease, understanding how pathogens or cancer cells reprogram host metabolism is crucial for developing new therapies. For instance, studies using ¹³C-labeled glucose in alveolar epithelial cells infected with Mycobacterium tuberculosis (Mtb) have traced the incorporation of the label into proteinogenic amino acids, including proline. biorxiv.org This analysis provides insights into how the TCA cycle contributes to the de novo synthesis of amino acids needed for protein production in infected host cells. biorxiv.org The data revealed that proline synthesis, derived from TCA cycle intermediates, was altered in infected cells compared to uninfected controls, indicating a metabolic reprogramming induced by the pathogen. biorxiv.org
Similarly, in cancer research, stable isotope tracing has been employed to understand the metabolic interplay within the tumor microenvironment. nih.gov A study using [U-¹³C5]glutamine as a tracer found that cancer-associated fibroblasts metabolize glutamine to produce proline. nih.gov This proline is then used to synthesize collagen, which contributes to tumor growth and metastasis. nih.gov Blocking this pathway by targeting the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1) was shown to reduce tumor collagen, growth, and spread, highlighting the pathway as a potential therapeutic target. nih.gov
These examples demonstrate the utility of isotopic tracers in mapping metabolic activities that are critical for disease progression. While these studies used uniformly labeled precursors that lead to labeled proline, the principle remains the same for directly using DL-Proline (1-¹³C) to trace its subsequent metabolic conversions.
Table 1: Examples of Isotopic Tracing for Biochemical Pathway Mapping in Non-Clinical Models
| Model System | Isotopic Tracer Used | Pathway Investigated | Key Research Finding | Source(s) |
| Mycobacterium tuberculosis-infected A549 cells | [¹³C₆] glucose | Central Carbon Metabolism → Proline Synthesis | Mtb infection alters the host cell's TCA cycle activity, affecting the de novo synthesis of proline for protein production. biorxiv.org | biorxiv.org |
| Cancer-Associated Fibroblasts (in vivo and in vitro) | [U-¹³C₅]glutamine | Glutamine Metabolism → Proline Synthesis → Collagen Production | Fibroblasts utilize glutamine to synthesize proline, which is essential for producing pro-tumorigenic collagen. nih.gov | nih.gov |
Protein Turnover and Synthesis Investigations using Labeled Proline
The measurement of protein turnover—the balance between protein synthesis and degradation—is critical for understanding cellular physiology, growth, and maintenance. nih.gov Stable isotope-labeled amino acids, including ¹³C-labeled proline, are instrumental in quantifying these dynamics. nih.govoup.com In such experiments, a labeled amino acid is introduced into the system, and its rate of incorporation into the total protein pool is measured over time, typically by mass spectrometry. nih.gov
A detailed investigation into protein turnover was conducted in two strains of the yeast Saccharomyces cerevisiae (CEN.PK 113-7D and YSBN2). nih.govoup.com The study utilized dynamic ¹³C-labeling experiments to determine the specific turnover rates of several amino acids, including proline, between the free amino acid pool and the protein-bound pool. nih.govoup.com The results confirmed that the CEN.PK 113-7D strain had a higher rate of protein turnover. nih.gov This higher turnover was associated with increased energy expenditure, specifically a greater consumption of ATP, which could explain observed differences in biomass yield between the two strains. nih.gov
The quantification of turnover rates provides a direct measure of the energy costs associated with maintaining the proteome. In the studied yeast strains, the processes of protein polymerization and degradation accounted for a dominant portion of the non-biosynthetic energy drain, estimated at 72% for YSBN2 and 79% for CEN.PK 113-7D. nih.gov These findings underscore the importance of protein turnover as a major energetic parameter in living cells. nih.gov
Table 2: Specific Amino Acid Turnover Rates in Two Saccharomyces cerevisiae Strains
| Amino Acid | Specific Turnover Rate in CEN.PK 113-7D (μmol gDW⁻¹ h⁻¹) | Specific Turnover Rate in YSBN2 (μmol gDW⁻¹ h⁻¹) |
| Alanine | 114 | 88 |
| Aspartic Acid | 81 | 51 |
| Glycine | 116 | 77 |
| Isoleucine | 52 | 34 |
| Leucine | 76 | 47 |
| Proline | 45 | 29 |
| Threonine | 52 | 33 |
| Valine | 70 | 48 |
| Source: Adapted from data presented in research on protein turnover in Saccharomyces cerevisiae. nih.govoup.com |
Emerging Methodological Advancements and Future Research Directions
Integration of 13C-MFA with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of 13C-Metabolic Flux Analysis (13C-MFA) with other "omics" disciplines, such as proteomics and transcriptomics, represents a significant leap forward in systems biology. nih.govbiorxiv.org While 13C-MFA provides a direct measure of the rates of metabolic reactions, proteomics and transcriptomics offer insights into the abundance of enzymes and their corresponding gene expression levels, respectively. oup.commdpi.com By combining these datasets, researchers can build more comprehensive and predictive models of cellular metabolism. osti.gov
For instance, a study might use DL-PROLINE (1-13C) to trace the flux through proline metabolic pathways, while simultaneously measuring the expression levels of genes encoding the enzymes involved in proline biosynthesis and catabolism via transcriptomics. frontiersin.org Proteomic analysis could then quantify the actual abundance of these enzymes. ua.es This multi-faceted approach allows for a more robust understanding of how metabolic fluxes are regulated at both the transcriptional and translational levels. It can help to identify not just the active metabolic routes, but also the regulatory bottlenecks and control points within a network. nih.govbiorxiv.org This integrated strategy has been shown to dramatically improve the accuracy of flux predictions in complex organisms compared to using a single data type alone. nih.govbiorxiv.org
Table 1: Illustrative Example of Integrating 13C-MFA with Multi-Omics Data
| Data Type | Information Provided | Example with DL-PROLINE (1-13C) |
| 13C-MFA | Quantitative measurement of metabolic reaction rates (fluxes). | Determines the rate of proline incorporation into proteins or its catabolism. |
| Transcriptomics | Measures the expression levels of genes. | Quantifies the mRNA levels of enzymes in the proline biosynthesis pathway. frontiersin.org |
| Proteomics | Measures the abundance of proteins (enzymes). | Quantifies the levels of enzymes directly involved in proline metabolism. ua.es |
| Metabolomics | Measures the concentrations of small molecule metabolites. nih.gov | Determines the intracellular pool size of proline and related intermediates. d-nb.info |
Development of High-Throughput Platforms for Isotopic Labeling Analysis
The demand for analyzing large numbers of samples in metabolic studies has driven the development of high-throughput platforms for isotopic labeling analysis. annualreviews.org Traditional methods can be labor-intensive and time-consuming, limiting the scale of experiments. annualreviews.org Recent advancements in mass spectrometry (MS) and liquid chromatography (LC) have enabled more rapid and automated analysis of isotopically labeled metabolites. annualreviews.orgacs.org
Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) allow for the simultaneous comparison of protein synthesis and turnover in different experimental conditions by metabolically labeling proteins with "heavy" amino acids. biorxiv.org While SILAC typically uses labeled arginine and lysine (B10760008), the principles can be extended to other amino acids like proline. biorxiv.org Furthermore, the development of sophisticated software for data analysis has streamlined the process of quantifying isotopic enrichment from large datasets. annualreviews.org These high-throughput methods are crucial for large-scale screening studies, such as identifying the metabolic effects of a library of drug compounds or characterizing the metabolic phenotypes of a panel of mutant cell lines. frontiersin.org The ability to rapidly analyze samples from experiments using tracers like DL-PROLINE (1-13C) accelerates the pace of discovery in metabolic research.
Advancements in Computational Tools for Complex Metabolic Network Analysis
The increasing complexity of metabolic models and the sheer volume of data generated from multi-omics experiments necessitate the development of advanced computational tools. nih.gov Software platforms are now available that can integrate various data types, visualize complex metabolic networks, and perform sophisticated simulations. nih.govoup.com
For 13C-MFA, tools have been developed to handle the intricate calculations required to deduce metabolic fluxes from isotopic labeling patterns. nih.gov These programs can model the atom-by-atom transitions of labeled carbons, like the 13C from DL-PROLINE (1-13C), as they move through the metabolic network. 13cflux.net Recent innovations include the use of machine learning algorithms to improve the speed and accuracy of flux estimations. nih.govresearchgate.net These computational frameworks can learn from large datasets of simulated and experimental labeling patterns to predict flux distributions more efficiently than traditional optimization-based methods. nih.govresearchgate.net Such tools are essential for making sense of the complex data generated in modern metabolic research and for building predictive models of cellular behavior. nih.gov
Table 2: Examples of Computational Tools for Metabolic Network Analysis
| Tool Category | Function | Relevance to 13C-MFA |
| Network Visualization | Graphically represent metabolic pathways and overlay experimental data. nih.gov | Allows for intuitive exploration of flux maps generated from DL-PROLINE (1-13C) tracer experiments. oup.com |
| Flux Analysis Software | Perform the mathematical calculations to determine metabolic fluxes from isotopic labeling data. nih.gov | Directly uses the mass isotopomer distributions from labeled proline to calculate pathway activities. 13cflux.net |
| Machine Learning Frameworks | Use AI to predict metabolic fluxes from labeling patterns and other omics data. nih.govresearchgate.net | Can potentially accelerate and improve the accuracy of flux analysis in complex systems. nih.govresearchgate.net |
| Multi-Omics Integration Platforms | Combine and analyze data from transcriptomics, proteomics, and metabolomics. osti.gov | Enables a systems-level understanding of how gene expression and protein levels correlate with metabolic fluxes. nih.gov |
Potential for DL-PROLINE (1-13C) in Synthetic Biology and Pathway Engineering
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govresearchgate.net Stable isotope tracers like DL-PROLINE (1-13C) are invaluable tools in this field for evaluating the performance of engineered metabolic pathways. mdpi.com
By introducing a synthetic pathway into an organism for the production of a valuable compound, engineers need to understand how the new pathway integrates with the host's native metabolism. Tracing experiments with labeled substrates can reveal the flow of carbon through both the engineered and endogenous pathways, identifying potential bottlenecks or competing reactions. mdpi.com For example, if a synthetic pathway utilizes a proline precursor, DL-PROLINE (1-13C) could be used to quantify the flux towards the desired product versus native proline metabolism. This information is critical for optimizing the engineered pathway to improve product yield and efficiency. acs.org As synthetic biology tackles increasingly complex challenges, the precise quantitative data provided by stable isotope tracers will be essential for the rational design and optimization of microbial cell factories. mdpi.com
Unexplored Applications and New Paradigms in Stable Isotope Tracer Research
While stable isotope tracers have been a cornerstone of metabolic research for decades, new applications and conceptual frameworks continue to emerge. nih.govresearchgate.net The ability of tracers to provide a dynamic view of metabolism opens up possibilities beyond simple pathway mapping. nih.gov
Furthermore, the development of new tracer molecules and analytical techniques will undoubtedly open up new avenues of research. maastrichtuniversity.nl For example, tracers that can report on the redox state of specific cellular compartments or the activity of particular signaling pathways could provide unprecedented insights into cellular regulation. The fundamental ability of stable isotopes to trace the flow of atoms through biological systems ensures that they will remain a vital tool for discovery as new biological questions arise. ua.escdnsciencepub.com
Q & A
Basic Research Question: What standard methodologies are recommended for characterizing DL-PROLINE (1-13C) purity and isotopic enrichment in metabolic studies?
Methodological Answer:
DL-PROLINE (1-13C) purity and isotopic enrichment are typically validated using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC/MS). For isotopic verification, Nuclear Magnetic Resonance (NMR) spectroscopy is critical due to its ability to distinguish 13C labeling at the C1 position. For example, 13C-NMR chemical shifts for proline’s C1 carbon range between 176–178 ppm, distinct from unlabeled carbons . Quantitative analysis of impurities (e.g., residual solvents or stereoisomers) requires LC/MS methods with chiral columns, though DL-Proline’s secondary amine structure may limit resolution under standard conditions .
Advanced Research Question: How can researchers resolve analytical contradictions when quantifying DL-PROLINE (1-13C) in chiral environments using LC/MS/MS?
Methodological Answer:
DL-Proline’s secondary amine group complicates chiral separation in standard LC/MS/MS setups. To address this, advanced ligand-exchange chromatography (e.g., HPLEC-MS) with crown ether-based chiral columns (e.g., CROWNPAK CR-I) is recommended. Nakano et al. (2016) demonstrated that adjusting mobile phase pH to 2.0–3.0 and using copper(II) ions as chelating agents improves resolution . Internal standards like N-acetyl DL-proline enhance accuracy by correcting for matrix effects during extraction .
Basic Research Question: What experimental design considerations are critical for tracking DL-PROLINE (1-13C) in metabolic flux analysis?
Methodological Answer:
Metabolic flux studies require controlled isotopic tracer administration and precise sampling timelines. For in vitro models, cells should be cultured in proline-free media before introducing DL-PROLINE (1-13C) at physiologically relevant concentrations (e.g., 0.1–1 mM). Quenching metabolism at multiple timepoints (e.g., 0, 15, 30, 60 minutes) ensures dynamic pathway mapping. NMR or LC-MS/MS analysis of intracellular/extracellular metabolites (e.g., glutamate, α-ketoglutarate) can reveal 13C incorporation patterns, identifying rate-limiting steps in proline metabolism .
Advanced Research Question: How do hydrogen-bonding patterns in DL-Proline pseudopolymorphs affect solvent selection for synthesizing 13C-labeled co-crystals?
Methodological Answer:
DL-Proline’s pseudopolymorphic forms (e.g., anhydrous vs. monohydrate) exhibit distinct hydrogen-bond networks. Anhydrous DL-Proline forms N–H⋯O bonds between carboxylic groups, while monohydrates incorporate water-mediated O–H⋯O interactions. Solvent polarity and water activity must be optimized during co-crystallization. For instance, THC–DL-PRO co-crystals synthesized via liquid-assisted grinding require aprotic solvents (e.g., acetonitrile) to stabilize carboxylate–amine interactions . Synchrotron X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) are essential for validating phase purity .
Basic Research Question: What statistical frameworks are appropriate for analyzing DL-PROLINE (1-13C) treatment effects in plant stress studies?
Methodological Answer:
Two-way ANOVA is widely used to assess interactions between DL-Proline treatment and environmental variables (e.g., temperature, salinity). For example, Naidu’s protocol for proline extraction from plant tissues (100 mg fresh weight) involves homogenization in 3% sulfosalicylic acid, followed by ninhydrin-based spectrophotometry. Data should be normalized to internal standards and reported as mean ± SE, with post-hoc Tukey tests identifying significant differences (p < 0.05) .
Advanced Research Question: How can hyperpolarized 13C-MRI methodologies for pyruvate be adapted to study DL-PROLINE (1-13C) in real-time metabolic imaging?
Methodological Answer:
Hyperpolarization techniques like dynamic nuclear polarization (DNP) enhance 13C-MRI sensitivity for real-time metabolic tracking. While hyperpolarized [1-13C] pyruvate is well-established in preclinical models, adapting this to DL-PROLINE (1-13C) requires optimizing polarization agents (e.g., trityl radicals) and dissolution solvents. Pharmacodynamic studies in animal models (e.g., dogs) suggest infusion rates of 0.1–0.3 mL/s and temporal resolution <5 seconds to capture proline-to-glutamate conversion . Comparative studies with 14C-labeled analogs are critical for validating isotopic specificity .
Advanced Research Question: What strategies mitigate data bias when translating DL-PROLINE (1-13C) in vitro findings to in vivo metabolic models?
Methodological Answer:
In vitro-to-in vivo extrapolation (IVIVE) requires addressing compartmentalization and enzyme saturation effects. Physiologically based pharmacokinetic (PBPK) modeling integrates parameters like tissue-specific proline dehydrogenase activity and plasma clearance rates. Data extraction frameworks (e.g., standardized evidence tables) minimize bias by cataloging study design, sample sizes, and confounding variables (e.g., renal function in animal models) . Cross-validation with isotopic tracer studies in knockout models (e.g., PRODH-deficient mice) strengthens mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
